N-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“N-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines have been synthesized as novel CDK2 targeting compounds . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure .Scientific Research Applications
Synthesis and Characterization
- N-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been synthesized and characterized in various studies, revealing their potential as biological agents. For instance, Aydin, Anil, and Demir (2021) synthesized N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluated their inhibition properties on acetylcholinesterase and carbonic anhydrase (Aydin, Anil, & Demir, 2021).
Applications in Cancer Research
- A study by Zhang et al. (2016) focused on the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as agents for treating triple-negative breast cancer. They reported potent anti-TNBC activities both in vitro and in vivo (Zhang et al., 2016).
- Titi et al. (2020) synthesized pyrazole derivatives, including this compound, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Biochemical Properties and Interactions
- In the study by Singla et al. (2017), new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized. Their antitumor activities were evaluated, and they demonstrated potential as anticancer agents (Singla et al., 2017).
- Rahmouni et al. (2014) focused on the synthesis of pyrazolopyrimidine derivatives with significant antibacterial activity, highlighting their potential in antimicrobial applications (Rahmouni et al., 2014).
Potential in Drug Development
- The study by Lukasik et al. (2012) synthesized a series of pyrazolo[3,4-b]pyridin-pyrimidin-2-amines, including this compound, and evaluated their anti-proliferative activities in various cancer cell lines (Lukasik et al., 2012).
Synthesis Methods
- Ng et al. (2022) developed a three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the versatility of the compound in chemical synthesis (Ng et al., 2022).
- Quiroga et al. (2008) described a microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines, showcasing an efficient method for preparing these compounds (Quiroga et al., 2008).
Mechanism of Action
Future Directions
The future directions for “N-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More research is needed to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic applications.
Properties
IUPAC Name |
N-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5(2)12-7-6-3-11-13-8(6)10-4-9-7/h3-5H,1-2H3,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPWJLCQAENHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901584 | |
Record name | NoName_716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-64-1 | |
Record name | MLS002637801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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